1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuro[3,2-d]pyrimidine core, which is a fused heterocyclic system, and a piperidinecarboxamide moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the benzofuro[3,2-d]pyrimidine core and subsequent functionalization. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzofuro[3,2-d]pyrimidine core, often using halogenated derivatives as intermediates
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and catalytic amounts of bases or acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-4-PIPERIDINECARBOXAMIDE involves the inhibition of protein kinases. These enzymes play a crucial role in cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar compounds to 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-4-PIPERIDINECARBOXAMIDE include other benzofuro[3,2-d]pyrimidine derivatives and fused pyrimidine compounds such as pyrazolo[3,4-d]pyrimidine and quinazoline derivatives. These compounds also exhibit biological activities, including anticancer and anti-inflammatory properties . 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-CYCLOPENTYL-4-PIPERIDINECARBOXAMIDE is unique due to its specific structural features and the presence of the piperidinecarboxamide moiety, which enhances its biological activity and selectivity.
Properties
Molecular Formula |
C21H24N4O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H24N4O2/c26-21(24-15-5-1-2-6-15)14-9-11-25(12-10-14)20-19-18(22-13-23-20)16-7-3-4-8-17(16)27-19/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,24,26) |
InChI Key |
QORORAORGPERBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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